Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Description
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a benzoic acid derivative featuring a 3,4,5-trimethoxybenzoyl group linked via an amide bond to the methyl ester of 2-aminobenzoic acid. This compound is structurally characterized by:
- A methyl ester at the carboxyl group of the benzoic acid, improving solubility in organic solvents.
- An amide linkage connecting the two aromatic systems, contributing to conformational rigidity.
Structure
3D Structure
Properties
CAS No. |
75586-78-6 |
|---|---|
Molecular Formula |
C18H19NO6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO6/c1-22-14-9-11(10-15(23-2)16(14)24-3)17(20)19-13-8-6-5-7-12(13)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
NYZICEOWTVRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester typically involves the following steps:
Methoxylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to produce 3,4,5-trimethoxybenzoic acid.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with an appropriate amine to form the amide intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate has been studied for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of this compound can act as tubulin inhibitors, which are crucial for cancer treatment as they disrupt the mitotic spindle formation in dividing cells.
Case Studies
- Study on 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles : This research synthesized a series of thiazole derivatives based on the trimethoxybenzoyl structure. The study found that some compounds exhibited significant growth inhibition against a panel of cancer cell lines and induced apoptosis through mitochondrial pathways .
- 1-Methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles : Another study identified this derivative as a potent antiproliferative agent targeting tubulin. It showed promising results in inhibiting tumor growth in vivo, suggesting its potential for clinical application .
Antimicrobial Properties
Beyond anticancer applications, this compound has been investigated for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes or cellular structures, potentially leading to effective treatments against various pathogens.
Antiprotozoal Activity
Research has highlighted the compound's effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. In vitro studies revealed that certain derivatives exhibited significant inhibitory activity against these parasites at concentrations that were not cytotoxic to mammalian cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the aromatic rings have shown profound effects on biological activity.
Substituent Effects
- Hydrophobic Substituents : Compounds with hydrophobic moieties at specific positions often displayed enhanced potency against cancer cell lines.
- Electron-Withdrawing and Electron-Donating Groups : The introduction of various electron-withdrawing or donating groups at para or meta positions of the phenyl ring can significantly alter the compound's activity profile .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Differences and Functional Group Impact
Key Observations :
- The triazine core in compounds 5l and 5k is critical for herbicidal activity, whereas the absence of this group in the target compound suggests divergent applications (e.g., pharmaceuticals).
- The 3,4,5-trimethoxybenzoyl group is shared with BIETASERPINE, linking it to bioactive alkaloids, but its placement on a simpler benzoate ester in the target compound may reduce systemic toxicity .
Biological Activity
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-parasitic therapies. This article synthesizes various research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
- Molecular Formula : C18H19NO6
- Molar Mass : 345.35 g/mol
- CAS Number : [81519916]
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. Compounds with similar structures have shown significant antiproliferative effects by disrupting microtubule dynamics, leading to apoptosis in cancer cells.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3b | HeLa | 2.4 | Induces apoptosis via mitochondrial pathway |
| 3b | MCF-7 | 51 | Inhibits tubulin polymerization |
| 3a | A549 | 210 | Disrupts microtubule formation |
The most active derivatives showed IC50 values ranging from low nanomolar concentrations, indicating potent anticancer properties. The structure-activity relationship (SAR) studies suggest that specific substitutions on the aromatic rings significantly enhance the potency of these compounds against various cancer types .
Antiparasitic Activity
In addition to its anticancer properties, this compound has been evaluated for its antiprotozoal effects. In vitro studies have shown effectiveness against Trypanosoma cruzi and Leishmania donovani, two parasites responsible for significant diseases in humans.
| Parasite | Concentration (μM) | Inhibition (%) | Reference Compound |
|---|---|---|---|
| T. cruzi | 50 | 71.42 ± 5.28 | Metronidazole |
| L. donovani | 50 | Not Determined | Amphotericin B |
These findings indicate that the compound exhibits a promising profile as a potential treatment for parasitic infections, with lower cytotoxicity towards mammalian cells compared to traditional treatments .
Case Studies and Research Findings
- Anticancer Studies : A series of thiazole derivatives based on the trimethoxybenzoyl structure were synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines. The results indicated that modifications at specific positions on the thiazole scaffold significantly influenced their anticancer potency .
- Antiparasitic Efficacy : In a study evaluating novel benzoate derivatives for antiprotozoal activity, this compound showed considerable inhibition against T. cruzi and L. donovani. The study highlighted the importance of hybridization strategies in enhancing the efficacy of existing antiprotozoal agents .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. A representative procedure ( ):
-
Conditions : 2-(2,3,5-trimethoxy-4-methylbenzoyl)-benzoic acid methyl ester (8.2 g) in NaOH (2.3 g)/methanol (20 mL) at reflux for 4 hours, followed by HCl acidification.
-
Yield : 95% (7.8 g).
-
Product : 2-(2,3,5-trimethoxy-4-methylbenzoyl)-benzoic acid, isolated as a white crystalline solid (mp 148.8°C) .
For Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate, analogous hydrolysis would produce 2-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid.
Amide Hydrolysis
The amide bond is stable under mild acidic/basic conditions but hydrolyzes under prolonged exposure to strong acids or bases to yield 3,4,5-trimethoxybenzoic acid and 2-aminobenzoic acid derivatives.
Solvent-Controlled Rearrangement
A solvent-dependent regioselective rearrangement was observed in structurally similar compounds (Table 1) :
| Solvent | Base (equiv) | Product | Yield (%) |
|---|---|---|---|
| MeCN | DBU (15) | Tritylone alcohol 5a | 80 |
| EtOH | DBU (2.5) | 2-Benzoylbenzoate 6a | 68 |
Mechanism :
-
Deprotonation of benzylic hydrogen by DBU.
-
Cyclopropane intermediate formation via nucleophilic attack.
-
Ring-opening and phenyl migration to yield 5a (in MeCN) or aromatization to 6a (in EtOH) .
Esterification/Transesterification
The methyl ester can undergo transesterification with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters. For example, 2-ethoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is synthesized via similar pathways using thionyl chloride and ethanol.
Reaction Optimization Data
Key parameters for maximizing yields in hydrolysis and rearrangements include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base (DBU) loading | 15 equiv (MeCN) | ↑ 80% |
| Reaction time | 12 h (MeCN) | ↑ 80% |
| Solvent polarity | Polar aprotic (MeCN) | Favors 5a |
Lower base loading (2.5 equiv) in ethanol shifts selectivity toward 6a (68% yield) .
Q & A
Basic Research Question
- ¹H NMR : Key signals include:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₈H₁₉NO₆: 345.34 g/mol). Fragmentation patterns (e.g., loss of methoxy groups or ester cleavage) further validate the structure .
What are common impurities in the synthesis of this compound, and how are they addressed?
Advanced Research Question
- Unreacted Starting Materials : Residual methyl 2-aminobenzoate or 3,4,5-trimethoxybenzoyl acid may persist. These are removed via acid-base extraction (e.g., washing with NaHCO₃) .
- Byproducts : Partial hydrolysis of the ester group or incomplete acylation can occur. Use of anhydrous solvents and inert atmospheres minimizes these issues .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization) ensures >95% purity .
How do researchers reconcile contradictory data in melting points or biological activity across studies?
Advanced Research Question
Discrepancies in melting points (e.g., 172–174°C vs. 177–179°C for analogs) may arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) can yield different crystal forms .
- Purity Variations : Impurities lower melting points; rigorous purification (e.g., repeated column chromatography) is critical .
- Biological Activity : Differences in cytotoxicity assays (e.g., MTT vs. SRB methods) or cell lines (e.g., HeLa vs. MCF-7) can explain variable IC₅₀ values. Standardized protocols and positive controls (e.g., doxorubicin) are recommended .
What in vitro assays are used to evaluate the anticancer potential of this compound?
Advanced Research Question
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., colon, breast) with IC₅₀ calculations.
- Mechanistic Studies :
- Apoptosis induction (Annexin V/PI staining).
- Cell cycle analysis (flow cytometry with propidium iodide).
- Target validation (e.g., tubulin polymerization inhibition for antimitotic activity) .
- Selectivity : Comparative testing on non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .
How can reaction conditions be optimized to improve yields of this compound?
Advanced Research Question
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful moisture control.
- Temperature Control : Reflux at 60–80°C balances reaction speed and byproduct formation .
What strategies address solubility challenges in biological assays?
Advanced Research Question
- Solvent Systems : DMSO (0.1–1% v/v) is preferred for stock solutions.
- Surfactants : Polysorbate 80 or Cremophor EL can enhance aqueous solubility.
- Prodrug Design : Ester hydrolysis to the carboxylic acid derivative improves hydrophilicity .
How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Advanced Research Question
- Substitution Patterns : Varying methoxy groups (e.g., 3,4,5- vs. 2,4,5-substitution) to assess steric/electronic effects .
- Bioisosteric Replacements : Replacing the benzoate ester with amides or heterocycles (e.g., thiazole) to modulate bioavailability .
- Pharmacophore Mapping : Computational docking (e.g., AutoDock) identifies critical interactions with targets like tubulin or kinases .
What stability studies are required for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
